tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
Description
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (CAS: 352277-93-1) is a carbamate derivative with the molecular formula C₁₂H₁₃ClF₃NO₂ and a molar mass of 295.69 g/mol . Structurally, it features a phenyl ring substituted with a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position, linked to a tert-butyl carbamate moiety. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, leveraging the electron-withdrawing trifluoromethyl group to enhance metabolic stability and modulate electronic properties in target molecules .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIFRPLTZCRQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The general reaction scheme is as follows:
4-chloro-3-(trifluoromethyl)aniline+tert-butyl chloroformate→tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Hydrolysis: 4-chloro-3-(trifluoromethyl)aniline and tert-butanol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate with structurally related carbamates, focusing on molecular properties, substituent effects, and applications:
Structural and Electronic Comparisons
- Substituent Effects: The -CF₃ group in the target compound and its methyl analog (T64807) provides strong electron-withdrawing effects, increasing resistance to oxidative degradation compared to analogs like tert-butyl (4-chlorophenethyl)carbamate, which lacks this group .
- Stability and Reactivity: tert-Butyl carbamates are generally stable under basic conditions but cleave under acidic conditions (e.g., HCl/dioxane). In contrast, methyl carbamates (e.g., T64807) may hydrolyze more readily due to smaller ester groups .
Biological Activity
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields such as cancer research and antibacterial studies.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group, a chloro substituent, and a trifluoromethyl group attached to a phenyl ring. This unique structure is believed to influence its biological activity significantly.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Acute Lymphoblastic Leukemia (ALL) : The compound showed significant cytotoxicity with an IC50 value of less than 2 μM against RS4;11 cells.
- Non-Small Cell Lung Cancer (NSCLC) : It also displayed potent activity against NCI-H1299 cell lines, indicating its potential as an anti-cancer agent .
The mechanism through which this compound exerts its anticancer effects appears to involve the activation of specific signaling pathways. It has been suggested that the compound may inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in cancer cell proliferation and survival .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. Studies have reported:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values comparable to established antibiotics against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate in laboratory settings?
- Methodological Answer:
- Engineering Controls: Ensure adequate ventilation and access to safety showers/eyewash stations.
- PPE: Use safety goggles with side shields, nitrile gloves, waterproof lab coats, and NIOSH-approved dust masks during handling .
- Spill Management: Avoid drainage contamination; collect spills using inert absorbents and dispose of as hazardous waste .
- Storage: Store at room temperature, protected from direct sunlight and incompatible reagents (e.g., strong acids/bases, oxidizing agents) .
Q. How can the purity of this compound be verified after synthesis?
- Methodological Answer:
- Analytical Techniques:
- HPLC: Use a C18 column with UV detection (e.g., 254 nm) and acetonitrile/water mobile phase.
- NMR Spectroscopy: Confirm structural integrity via H and C NMR, checking for characteristic peaks (e.g., tert-butyl group at ~1.3 ppm) .
- Mass Spectrometry: Compare observed molecular ion ([M+H]) with theoretical mass (e.g., 327.32 g/mol for derivatives) .
Q. What synthetic routes are commonly used to prepare this carbamate derivative?
- Methodological Answer:
- Condensation Reactions: React 4-chloro-3-(trifluoromethyl)aniline with Boc anhydride in THF, using TMAD (tetramethylazodicarboxamide) as a coupling agent .
- Deprotection: Acidic conditions (e.g., HCl/dioxane) remove the tert-butyl group post-synthesis .
- Key Intermediate: tert-Butyl carbamate intermediates are often stabilized via hydrogen bonding in crystal lattices, as shown in X-ray studies .
Advanced Research Questions
Q. How can conflicting stability data for this compound be resolved under varying experimental conditions?
- Methodological Answer:
- Stress Testing: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways.
- HPLC-MS Analysis: Identify degradation products (e.g., hydrolysis to 4-chloro-3-(trifluoromethyl)aniline) under acidic/alkaline conditions .
- Contradictions: While Safety Data Sheets (SDS) report stability at room temperature, thermal gravimetric analysis (TGA) may reveal decomposition thresholds >150°C .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?
- Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites susceptible to nucleophilic attack (e.g., carbamate carbonyl) .
- Solvent Effects: Simulate solvation in polar aprotic solvents (e.g., DMF) to assess reaction kinetics using COSMO-RS .
Q. How can impurities like Sorafenib Tosylate-related byproducts be detected and quantified?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
